Indolelactic Acid Production by Bifidobacterium Species: A Technical Guide
Indolelactic Acid Production by Bifidobacterium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan, has emerged as a key signaling molecule in the host-microbiota dialogue. Produced by various gut commensals, particularly species of the genus Bifidobacterium, ILA exerts a range of beneficial effects, including immunomodulation, enhancement of intestinal barrier function, and neuroprotection.[1][2][3] This technical guide provides an in-depth overview of ILA production by Bifidobacterium species, detailing quantitative data, experimental protocols for its study, and the signaling pathways through which it mediates its biological functions.
Quantitative ILA Production by Bifidobacterium Species
Numerous studies have demonstrated that the ability to produce ILA varies significantly among different Bifidobacterium species and even between strains of the same species. Generally, species that are abundant in the infant gut, often referred to as infant-type Human-Residential Bifidobacteria (HRB), are more prolific producers of ILA compared to adult-type HRB and non-human residential bifidobacteria.[4][5][6][7]
The following table summarizes the quantitative data on ILA production by various Bifidobacterium strains as reported in the scientific literature. This data is crucial for selecting candidate strains for probiotic development and for understanding the metabolic potential of the gut microbiome.
| Bifidobacterium Species | Strain | ILA Concentration (µg/mL) | Reference |
| B. longum subsp. longum | JCM 1217 | 1.8 ± 0.1 | [5] |
| B. longum subsp. infantis | JCM 1222 | 2.1 ± 0.2 | [5] |
| B. breve | JCM 1192 | 2.5 ± 0.3 | [5] |
| B. bifidum | JCM 1255 | 2.2 ± 0.2 | [5] |
| B. adolescentis | JCM 1275 | 0.8 ± 0.1 | [5] |
| B. catenulatum | JCM 1194 | 0.7 ± 0.1 | [5] |
| B. pseudocatenulatum | JCM 1200 | 0.6 ± 0.1 | [5] |
| B. dentium | JCM 1195 | 0.4 ± 0.1 | [5] |
| B. animalis subsp. animalis | JCM 1190 | <0.1 | [5] |
| B. pseudolongum | JCM 1207 | <0.1 | [5] |
| B. longum | CCFM1029 | 16.97 ± 1.26 | [8] |
Experimental Protocols
The study of ILA production by Bifidobacterium and its effects on host physiology requires robust and reproducible experimental methodologies. This section outlines key protocols for bacterial cultivation, ILA extraction and quantification, and in vitro cell-based assays.
Cultivation of Bifidobacterium Species for ILA Production
This protocol describes the general conditions for growing Bifidobacterium species to assess their ILA production capabilities.
Workflow for Bifidobacterium Cultivation and ILA Analysis
Caption: A simplified workflow for cultivating Bifidobacterium and analyzing ILA production.
Materials:
-
Bifidobacterium strain of interest
-
De Man, Rogosa, and Sharpe (MRS) broth
-
L-cysteine hydrochloride
-
Anaerobic chamber or gas pack system
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Prepare MRS broth supplemented with 0.05% (w/v) L-cysteine hydrochloride. This supplement is crucial for creating the anaerobic conditions required for Bifidobacterium growth.[9]
-
Inoculate the broth with a single colony of the Bifidobacterium strain.
-
Incubate the culture at 37°C under anaerobic conditions for 16 to 48 hours. The exact incubation time may vary depending on the strain's growth rate.[10]
-
After incubation, centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant for ILA extraction and analysis.
Quantification of Indolelactic Acid
Accurate quantification of ILA is essential for comparative studies. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Materials:
-
Bacterial culture supernatant
-
Methanol (B129727) (pre-cooled)
-
Centrifuge
-
UHPLC-MS/MS system
Procedure:
-
To 100 µL of the bacterial supernatant, add 800 µL of pre-cooled methanol to precipitate proteins.[8]
-
Incubate the mixture on ice for 30 minutes.[8]
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant containing the extracted metabolites.
-
Analyze the supernatant using a UHPLC-MS/MS system equipped with a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of indole (B1671886) derivatives.
Signaling Pathways Modulated by Indolelactic Acid
ILA's biological effects are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][11][12] Activation of AhR by ILA triggers a cascade of downstream signaling events that influence immune responses, gut barrier integrity, and neuronal function.
AhR-Mediated Anti-inflammatory Signaling
ILA has been shown to exert anti-inflammatory effects in various cell types, including intestinal epithelial cells and immune cells.[1][13] This is often achieved through the AhR-dependent regulation of inflammatory cytokine production.
ILA-AhR Anti-inflammatory Signaling Pathway
Caption: ILA activates AhR, leading to the modulation of inflammatory gene expression.
Upon binding to ILA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like IL-8.[1][13]
ILA's Role in Neuroprotection and Neurite Outgrowth
Recent studies have highlighted the neuroprotective potential of ILA.[3][14] It has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a model for neuronal differentiation. This effect is also mediated, at least in part, by AhR and involves the activation of downstream signaling cascades like the ERK pathway.[3]
ILA-Mediated Neuronal Differentiation Pathway
Caption: ILA enhances NGF-induced neurite outgrowth via AhR and the ERK pathway.
ILA, acting as an AhR agonist, can potentiate the NGF-induced signaling cascade. This leads to increased phosphorylation of extracellular signal-regulated kinase (ERK) and the transcription factor CREB, ultimately promoting the expression of genes involved in neuronal differentiation and neurite outgrowth.[3]
Conclusion
The production of indolelactic acid by Bifidobacterium species represents a significant mechanism of host-microbe interaction with profound implications for human health. The ability to quantify ILA production and understand its downstream signaling pathways is critical for the development of next-generation probiotics and targeted nutritional interventions aimed at harnessing the therapeutic potential of this microbial metabolite. Further research into the strain-specific production of ILA and its effects in various disease models will undoubtedly pave the way for novel therapeutic strategies in the fields of gastroenterology, immunology, and neurology.
References
- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bifidobacterium longum mediated tryptophan metabolism to improve atopic dermatitis via the gut-skin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells [escholarship.org]
- 14. researchgate.net [researchgate.net]
